β,β-二甲基丙烯酰紫草素

概述

描述

Dimethylacrylshikonin (DMAS) is a natural product derived from the root of the plant Sophora flavescens Ait. It is a member of the shikonin family of compounds, which have been studied extensively for their anti-inflammatory, anti-bacterial, and anti-tumor activities. DMAS is a unique member of this family, as it has been shown to possess both cytotoxic and antimicrobial effects, as well as antioxidant and anti-inflammatory activities. This makes DMAS an attractive target for further research, as its potential applications in medicine and biotechnology are numerous.

科学研究应用

抗癌活性

β,β-二甲基丙烯酰紫草素具有强效的抗癌特性。对软组织肉瘤的一种亚型——粘液纤维肉瘤 (MFS) 的研究证明了其有效性。在细胞 MFS 肿瘤异质性模型中,β,β-二甲基丙烯酰紫草素抑制了细胞活力并在 MFS 细胞系中诱导了细胞凋亡。 此外,它还影响了关键的信号通路,包括 MAPK 磷酸化、pSTAT3 抑制以及 pAKT、pERK、pJNK 和 pp38 的激活 . 这些发现突出了它作为抗肿瘤剂的潜力。

DNA 损伤反应调节

β,β-二甲基丙烯酰紫草素影响 DNA 损伤反应通路。它抑制 ATR 和 ATM 的激活,而 ATR 和 ATM 是参与 DNA 修复的主要调节因子。 通过靶向这些通路,它可能会增强癌细胞对 DNA 损伤的脆弱性 .

粘液纤维肉瘤治疗

鉴于其在 MFS 中的良好效果,β,β-二甲基丙烯酰紫草素可以作为粘液纤维肉瘤的治疗选择进一步探索。 它对肿瘤内异质性的影响强调了个性化治疗计划的重要性 .

肝细胞癌 (HCC)

在一项关于肝细胞癌的研究中,β,β-二甲基丙烯酰紫草素在体外和体内都抑制了肿瘤生长。 这表明它具有作为抗 HCC 剂的潜力 .

结直肠癌 (CRC)

β,β-二甲基丙烯酰紫草素还显示出对人 CRC 细胞系 HCT-116 的抑制作用。 进一步的研究可以探索其在 CRC 治疗中的作用 .

MAPK 信号通路

该化合物影响 MAPK 信号通路,该通路在细胞增殖、存活和分化中起着至关重要的作用。 了解其对 MAPK 级联的精确影响对于治疗应用至关重要 .

体内

In vivo studies of Dimethylacrylshikonin have been conducted in animals, and have shown that Dimethylacrylshikonin has anti-inflammatory and anti-tumor activities. In addition, Dimethylacrylshikonin has been shown to reduce the size of tumors in animals, and to inhibit the growth of cancer cells.

体外

In vitro studies of Dimethylacrylshikonin have been conducted in cell culture systems, and have shown that Dimethylacrylshikonin has cytotoxic, antimicrobial, and antioxidant activities. In addition, Dimethylacrylshikonin has been shown to inhibit the growth of cancer cells, and to induce apoptosis in cancer cells.

作用机制

Target of Action

Beta,Beta-Dimethylacrylshikonin (DMAS) is a potent anticancer compound that primarily targets human lung adenocarcinoma cells and myxofibrosarcoma cells . It has been found to interact with topoisomerases , which are well-established drug targets for the development of anticancer agents .

Mode of Action

DMAS interacts with its targets and induces mitochondria-dependent apoptosis . It down-regulates the expression of anti-apoptotic proteins such as cIAP-2 and XIAP , and up-regulates pro-apoptotic proteins like Bax and Bak . Furthermore, DMAS results in the loss of mitochondrial membrane potential and release of cytochrome c in the cells .

Biochemical Pathways

DMAS affects several biochemical pathways. It activates the p38 signaling pathway , which plays a crucial role in cellular responses to stress and inflammation . It also inhibits the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . Moreover, treatment with DMAS causes an inhibition of pSTAT3 and an increase in pAKT , pERK , pJNK , and pp38 .

Result of Action

The molecular and cellular effects of DMAS’s action include a dose-dependent inhibition of cell viability and a significant induction of apoptosis . DMAS also suppresses cell viability in a time-dependent manner . At the molecular level, DMAS induces sustained p38 phosphorylation in the cells .

生物活性

Dimethylacrylshikonin has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor activities. In addition, Dimethylacrylshikonin has been shown to possess antioxidant and cytotoxic activities, as well as to induce apoptosis in cancer cells.

Biochemical and Physiological Effects

Dimethylacrylshikonin has been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. In addition, Dimethylacrylshikonin has been shown to inhibit the activity of certain enzymes involved in the growth and survival of cancer cells, and to induce apoptosis in cancer cells.

实验室实验的优点和局限性

The advantages of using Dimethylacrylshikonin in laboratory experiments include its ability to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, its ability to inhibit the growth of cancer cells, and its ability to induce apoptosis in cancer cells. The limitations of using Dimethylacrylshikonin in laboratory experiments include its limited availability, its potential toxicity, and its limited solubility in water.

未来方向

The potential future directions for research on Dimethylacrylshikonin include the development of new synthetic methods for the production of Dimethylacrylshikonin, the investigation of its potential anti-cancer and anti-inflammatory activities in humans, the investigation of its potential synergistic effects with other compounds, and the investigation of its potential use in the treatment of other diseases. In addition, further studies are needed to better understand the pharmacodynamics of Dimethylacrylshikonin and its potential side effects. Finally, further studies are needed to develop new methods for the delivery of Dimethylacrylshikonin to target tissues.

生化分析

Biochemical Properties

Beta,Beta-Dimethylacrylshikonin interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to inhibit the activation of the two master upstream regulators of the DNA damage response, ATR and ATM . It also impacts MAPK phosphorylation, causing an inhibition of pSTAT3 and an increase in pAKT, pERK, pJNK, and pp38 .

Cellular Effects

Beta,Beta-Dimethylacrylshikonin has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability in a dose-dependent manner and induce significant apoptosis in cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Beta,Beta-Dimethylacrylshikonin involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beta,Beta-Dimethylacrylshikonin change over time. It has been shown to suppress cell viability in a time-dependent manner . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Beta,Beta-Dimethylacrylshikonin vary with different dosages in animal models. For example, oral administration of 10 and 30 mg/kg shikonin inhibited tramadol metabolism in a dose-dependent manner

Metabolic Pathways

Beta,Beta-Dimethylacrylshikonin is involved in various metabolic pathways. It has been shown to inhibit tramadol metabolism, which is mainly metabolized by cytochrome P450 (CYP450)

属性

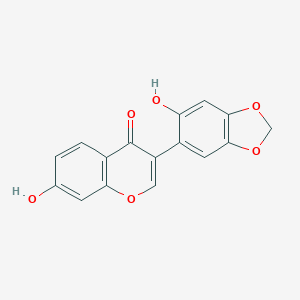

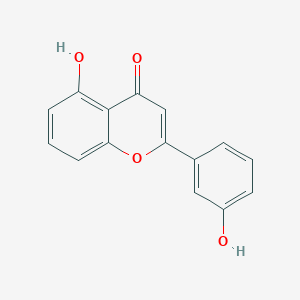

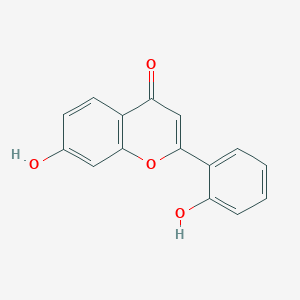

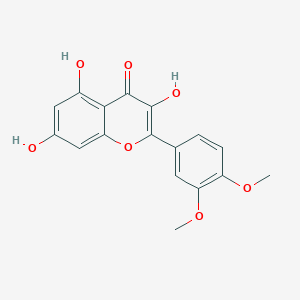

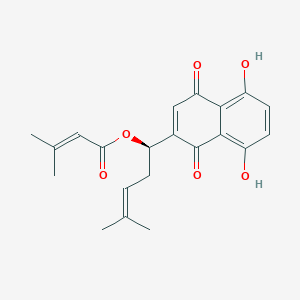

IUPAC Name |

[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,22-23H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATBOVZTQBLKIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947396 | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5162-01-6, 23444-70-4, 24502-79-2 | |

| Record name | Arnebin I | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5162-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beta, beta-dimethylacrylshikonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005162016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arnebin 1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,8-Dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-methylbut-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。